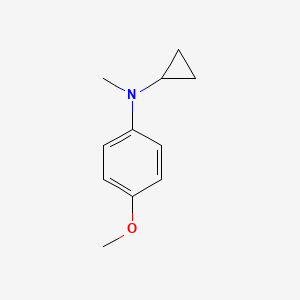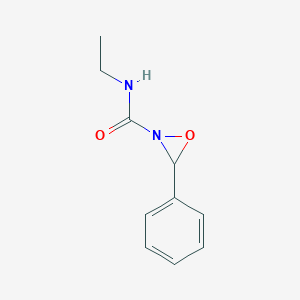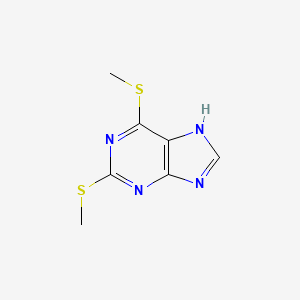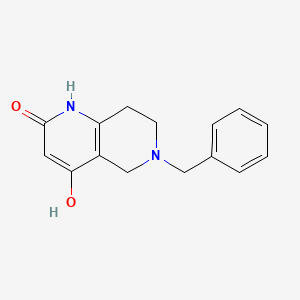![molecular formula C9H10N2 B11760087 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11760087.png)
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Éthynyl-5,6,7,8-tétrahydroimidazo[1,2-a]pyridine est un composé hétérocyclique qui appartient à la famille des imidazo[1,2-a]pyridines. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent utilisés comme blocs de construction en chimie pharmaceutique . La structure de la 2-Éthynyl-5,6,7,8-tétrahydroimidazo[1,2-a]pyridine comprend un groupe éthynyle attaché à un noyau tétrahydroimidazo[1,2-a]pyridine, ce qui contribue à ses propriétés chimiques uniques.
Méthodes De Préparation
La synthèse de la 2-Éthynyl-5,6,7,8-tétrahydroimidazo[1,2-a]pyridine peut être réalisée par diverses voies de synthèse. Une méthode courante implique la réaction de cyclocondensation de l'acide de Meldrum, de la 2-(nitrométhylène)imidazolidine et des aldéhydes . Cette réaction est généralement réalisée sous reflux dans l'éthanol, ce qui conduit à la formation du composé souhaité. Les méthodes de production industrielle peuvent impliquer la fabrication en vrac et la synthèse sur mesure pour répondre à des exigences spécifiques .
Analyse Des Réactions Chimiques
La 2-Éthynyl-5,6,7,8-tétrahydroimidazo[1,2-a]pyridine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Le composé peut être fonctionnalisé via des réactions radicalaires, une catalyse par des métaux de transition, une oxydation sans métal et des stratégies de photocatalyse . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
La 2-Éthynyl-5,6,7,8-tétrahydroimidazo[1,2-a]pyridine a plusieurs applications en recherche scientifique. Elle est utilisée dans la synthèse de nouveaux agents antibactériens, présentant une excellente activité contre les bactéries Gram-positives et Gram-négatives . Le composé est également exploré pour son utilisation potentielle en science des matériaux en raison de ses propriétés structurales uniques .
Mécanisme d'action
Le mécanisme d'action de la 2-Éthynyl-5,6,7,8-tétrahydroimidazo[1,2-a]pyridine implique son interaction avec des cibles moléculaires et des voies spécifiques. L'activité biologique du composé est attribuée à sa capacité à se lier et à inhiber des enzymes ou des récepteurs clés impliqués dans la croissance microbienne ou la prolifération des cellules cancéreuses . Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application spécifique et du système biologique étudié.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and inhibit key enzymes or receptors involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
La 2-Éthynyl-5,6,7,8-tétrahydroimidazo[1,2-a]pyridine peut être comparée à d'autres composés similaires tels que la 5,6,7,8-tétrahydroimidazo[1,2-a]pyrimidine et l'éthyl 5,6,7,8-tétrahydroimidazo[1,2-a]pyrazine-2-carboxylate . Ces composés partagent une structure de base similaire mais diffèrent par leurs substituants, ce qui conduit à des variations dans leurs propriétés chimiques et leurs activités biologiques. La présence du groupe éthynyle dans la 2-Éthynyl-5,6,7,8-tétrahydroimidazo[1,2-a]pyridine la rend unique et peut contribuer à son activité biologique accrue par rapport à ses analogues.
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H10N2/c1-2-8-7-11-6-4-3-5-9(11)10-8/h1,7H,3-6H2 |
Clé InChI |
QOAMKEPBPDHYDR-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CN2CCCCC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11760013.png)




![1,4,9-Trioxa-12-azadispiro[4.2.5.2]pentadecan-11-one](/img/structure/B11760038.png)

![N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B11760049.png)




![1-(2-fluoroethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11760088.png)
